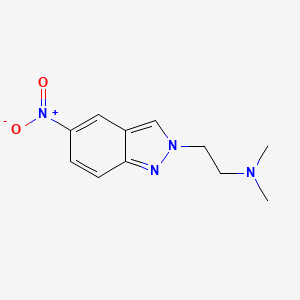
N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine
Übersicht
Beschreibung
N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine is a chemical compound with the molecular formula C11H14N4O2 It is characterized by the presence of a nitro group attached to an indazole ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine typically involves a multi-step process. One common method includes the following steps :
Stage 1: 5-nitro-1H-indazole is reacted with potassium carbonate in N,N-dimethylformamide (DMF) for 0.5 hours.
Stage 2: 2-dimethylamino-1-chloro-ethane hydrochloride is added to the reaction mixture and stirred at 60°C for 16 hours.
The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by preparative high-performance liquid chromatography (HPLC) to obtain the desired product as a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as industrial HPLC or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Reduction: The major product would be N,N-dimethyl-2-(5-amino-2H-indazol-2-yl)-1-ethanamine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indazole ring may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-2-(5-amino-2H-indazol-2-yl)-1-ethanamine: A reduced form of the compound with an amino group instead of a nitro group.
N,N-dimethyl-2-(5-chloro-2H-indazol-2-yl)-1-ethanamine: A similar compound with a chloro substituent.
Uniqueness
N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(5-nitroindazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-13(2)5-6-14-8-9-7-10(15(16)17)3-4-11(9)12-14/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCPXZBWEHDOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B2738870.png)
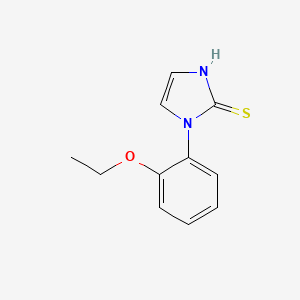
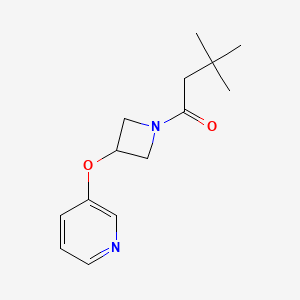
![N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide](/img/structure/B2738877.png)
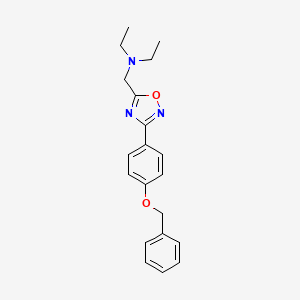
![{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol](/img/structure/B2738879.png)
![N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B2738882.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2738884.png)
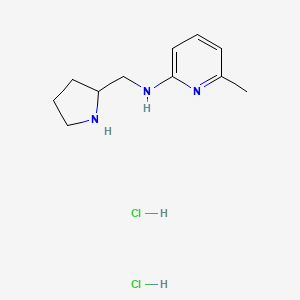
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2738889.png)

![(E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2738892.png)
